molecular formula C12H13ClFNO3 B6635571 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid

2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid

Cat. No. B6635571
M. Wt: 273.69 g/mol
InChI Key: SRAIDDPEFUQXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid, also known as CGP 7930, is a selective antagonist of the GABA(B) receptor. The GABA(B) receptor is a type of G protein-coupled receptor that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). The receptor plays a critical role in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. CGP 7930 has been widely used in scientific research to study the function of the GABA(B) receptor and its potential therapeutic applications.

Mechanism of Action

2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 acts as a selective antagonist of the GABA(B) receptor, which means that it blocks the binding of GABA to the receptor and prevents its activation. The GABA(B) receptor is a heterodimeric receptor that consists of two subunits, GABA(B)R1 and GABA(B)R2. 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 binds to the extracellular domain of the GABA(B)R1 subunit, which is responsible for the binding of GABA.
Biochemical and Physiological Effects
2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 has several biochemical and physiological effects, including:
1. Blockade of GABA-mediated inhibition: 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 blocks the inhibitory effects of GABA on neurotransmitter release, resulting in increased synaptic transmission.
2. Blockade of LTD: 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 blocks the LTD of synaptic transmission, resulting in increased synaptic plasticity.
3. Modulation of seizure activity: 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 can modulate seizure activity by blocking the anticonvulsant effects of GABA.

Advantages and Limitations for Lab Experiments

2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 has several advantages and limitations for lab experiments, including:
Advantages:
1. Selective antagonist: 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 is a selective antagonist of the GABA(B) receptor, which means that it can be used to study the function of the receptor without affecting other receptors.
2. Well-characterized: 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 has been extensively studied and is well-characterized, which makes it a reliable tool for scientific research.
Limitations:
1. Limited solubility: 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
2. Short half-life: 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 has a short half-life, which means that it may need to be administered frequently in some experiments.

Future Directions

There are several potential future directions for research on 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930, including:
1. Therapeutic applications: 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 has shown promise as a potential therapeutic agent for the treatment of seizure disorders and other neurological conditions. Further research is needed to explore its potential therapeutic applications.
2. Development of new GABA(B) receptor antagonists: 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 is one of several GABA(B) receptor antagonists that have been developed. Further research is needed to develop new and more effective antagonists.
3. Mechanistic studies: Further research is needed to elucidate the precise mechanisms by which 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 and other GABA(B) receptor antagonists modulate neurotransmitter release, synaptic plasticity, and seizure activity.

Synthesis Methods

The synthesis of 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 involves several steps, including the preparation of the starting materials and the coupling of the benzoyl and amino groups. The most commonly used method for the synthesis of 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 is the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a solid support, followed by the cleavage of the peptide from the support and purification by high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 has been used extensively in scientific research to study the function of the GABA(B) receptor and its potential therapeutic applications. Some of the key research areas include:
1. Neurotransmitter release: 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 has been used to study the role of the GABA(B) receptor in the regulation of neurotransmitter release. Studies have shown that 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 can block the inhibitory effects of GABA on neurotransmitter release, suggesting that the receptor plays a critical role in the modulation of synaptic transmission.
2. Synaptic plasticity: 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 has also been used to study the role of the GABA(B) receptor in synaptic plasticity, which refers to the ability of synapses to change their strength in response to activity. Studies have shown that 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 can block the long-term depression (LTD) of synaptic transmission, suggesting that the receptor plays a critical role in the regulation of synaptic plasticity.
3. Seizure disorders: 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 has been investigated as a potential therapeutic agent for the treatment of seizure disorders, such as epilepsy. Studies have shown that 2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid 7930 can block the anticonvulsant effects of GABA, suggesting that the receptor plays a critical role in the regulation of seizure activity.

properties

IUPAC Name

2-[(4-chloro-3-fluorobenzoyl)-methylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO3/c1-3-10(12(17)18)15(2)11(16)7-4-5-8(13)9(14)6-7/h4-6,10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAIDDPEFUQXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C)C(=O)C1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.